molecular formula C15H15ClN2O2 B405402 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B405402
M. Wt: 290.74g/mol
InChI Key: URNHLFLHYODPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a molecular formula of C15H15ClN2O2 This compound is part of the isoindole family, which is known for its diverse biological and chemical properties

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74g/mol

IUPAC Name

2-[(3-chloroanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H15ClN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-5,8,12-13,17H,6-7,9H2

InChI Key

URNHLFLHYODPLS-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)CNC3=CC(=CC=C3)Cl

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione core . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated systems can also be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The chloro-phenylamino group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of substituted isoindole compounds .

Scientific Research Applications

2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The chloro-phenylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. This interaction can lead to changes in enzyme activity, protein conformation, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro-phenylamino group in 2-{[(3-CHLOROPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE sets it apart from other similar compounds.

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